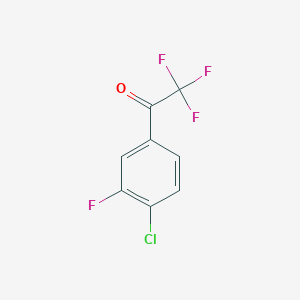

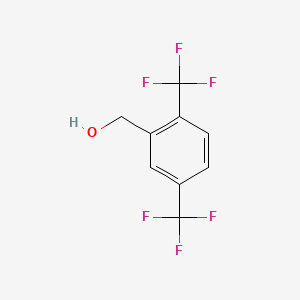

4'-Chloro-2,2,2,3'-tetrafluoroacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

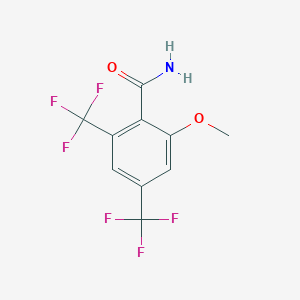

4-Chloro-2,2,2,3'-tetrafluoroacetophenone (4-C-TFAP) is an organofluorine compound that has been used in a variety of scientific research applications. It is a colorless liquid that has a sharp, sweet odor and is highly volatile. It is a fluorinated ketone that has been used in the synthesis of various compounds, and has been studied for its potential applications in biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

C−H and C−F Activation in Organometallic Chemistry

The reactions of hexahydride−osmium complexes with aromatic ketones, including fluorinated variants like 4'-chloro-2,2,2,3'-tetrafluoroacetophenone, have demonstrated selective C−H and C−F bond activation. This process, pivotal in organometallic chemistry, allows for the formation of complexes through ortho-CH and ortho-CF bond activations, showcasing the potential of such ketones in synthesizing structurally diverse organometallic frameworks (Barrio et al., 2001).

Catalytic Fluorination in Chemical Synthesis

4'-Chloro-2,2,2,3'-tetrafluoroacetophenone plays a crucial role in the catalytic fluorination process, which is fundamental for the synthesis of various chemical compounds, including environmentally significant intermediates. The selective gas-phase catalytic fluorination of specific chloropropenes to produce vital intermediates underscores the utility of fluorinated ketones in industrial chemical synthesis and environmental chemistry (Mao et al., 2014).

Fluorination Strategies in Organic Chemistry

The study of electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones, including compounds structurally related to 4'-chloro-2,2,2,3'-tetrafluoroacetophenone, highlights innovative approaches in achieving selective fluorination. These methodologies offer insights into the synthesis of α-fluoroacetophenones, demonstrating the compound's relevance in developing novel fluorination strategies (Fuglseth et al., 2008).

Synthesis of Fluorinated Aromatic Compounds

The non-ozone-depleting synthesis of 2-chloro-2,2-difluoroacetophenone from 2,2,2-trifluoroacetophenone and its subsequent use as a difluorocarbene reagent illustrates the environmental and synthetic importance of such fluorinated ketones. This research demonstrates an eco-friendly approach to synthesizing aryl difluoromethyl ethers, showing the potential of 4'-chloro-2,2,2,3'-tetrafluoroacetophenone in organic synthesis and environmental chemistry (Zhang et al., 2006).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the synthesis and characterization of novel polyimides derived from fluorinated diamines and dianhydrides, including molecules structurally related to 4'-chloro-2,2,2,3'-tetrafluoroacetophenone, showcase the compound's applicability in developing advanced materials. These materials exhibit remarkable properties such as good solubility in organic solvents, excellent thermal stability, and outstanding mechanical properties, indicating the role of fluorinated ketones in the synthesis of high-performance polymeric materials (Yin et al., 2005).

Eigenschaften

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSKOTZMSATBTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374069 |

Source

|

| Record name | 4'-Chloro-2,2,2,3'-tetrafluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-2,2,2,3'-tetrafluoroacetophenone | |

CAS RN |

845823-15-6 |

Source

|

| Record name | 4'-Chloro-2,2,2,3'-tetrafluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

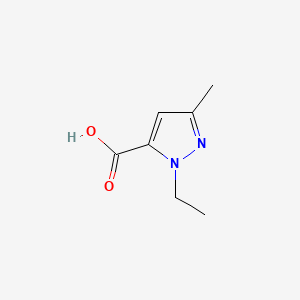

![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)

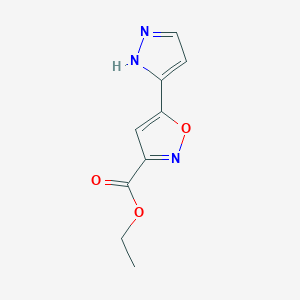

![[(2-Fluorophenyl)thio]acetic acid](/img/structure/B1349827.png)

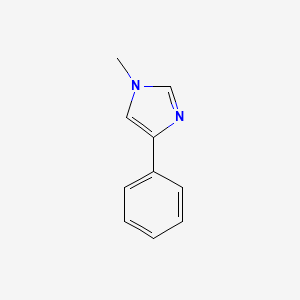

![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)